Ampicillin potassium
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Overview
Description
Ampicillin potassium is the potassium salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.
Scientific Research Applications
1. Spectrophotometric Determination Methods
Two kinetic methods have been developed for determining ampicillin using spectrophotometry. These methods involve reactions with alkaline potassium permanganate and 1-chloro-2,4-dinitrobenzene, providing sensitive and accurate measurements of ampicillin in pharmaceutical preparations (Khan et al., 2015).
2. Impact on Intestinal Microflora and Liver
Research has shown that ampicillin significantly affects rat intestinal microflora and liver, especially when combined with high carbohydrate and protein diets. This study highlights the importance of considering dietary factors when evaluating the effects of antibiotics like ampicillin (Bhat & Al-daihan, 2016).
3. Antibacterial Activity
Ampicillin, in combination with sulbactam, has been found to be effective against various bacterial infections due to its broad-spectrum antibacterial activity (Rafailidis, Ioannidou & Falagas, 2012).
4. Degradation and Environmental Impact
Studies on the degradation of ampicillin have revealed insights into its environmental impact, especially in wastewater. Various electrochemical advanced oxidation processes (EAOPs) have been evaluated for their effectiveness in degrading ampicillin and reducing its antimicrobial activity in treated water (Vidal et al., 2019).
5. Quantitative Detection Methods
Developments in quantitative detection methods for ampicillin have been explored, including kinetiс spectrophotometry, voltammetry, and redox titration. These methods offer more accurate and efficient ways to measure ampicillin concentration in various forms (Karpova & Blazheyevskiy, 2021).
6. Molecular Properties and Interactions
Research on the molecular properties of ampicillin has been conducted using Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) approach. This work provides a deeper understanding of its chemical reactivity and intra and intermolecular bonding (Shukla, Khan, Tandon & Sinha, 2017).
7. Drug Degradation and Stability
Studies on the forced degradation of ampicillin have helped in understanding its stability under various conditions. This research is crucial for ensuring the efficacy and safety of ampicillin in its different medicinal forms (Naveed, Mateen & Nazeer, 2014).
Properties
CAS No. |
23277-71-6 |
---|---|
Molecular Formula |
C16H18KN3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
JWUWRSHQQLUTRD-YWUHCJSESA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Appearance |
Solid powder |
23277-71-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin potassium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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